An In-depth Technical Guide to 2-Chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine
An In-depth Technical Guide to 2-Chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine is a fluorinated pyrimidine derivative of interest in medicinal chemistry and drug discovery. Its structural motifs, including the chloro, methylamino, and trifluoromethyl groups, suggest potential applications as a versatile building block for the synthesis of bioactive molecules. The trifluoromethyl group, in particular, is a well-established bioisostere for a methyl group, which can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. This guide provides a comprehensive overview of the available physicochemical properties, a proposed synthetic route, and the potential biological significance of this compound.
Physicochemical Properties
A comprehensive search of available scientific literature and chemical databases has yielded limited experimentally determined physicochemical data for 2-Chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine. The following tables summarize the available information. It is important to note that where experimental data is unavailable, predicted values for the closely related compound 2-chloro-5-(trifluoromethyl)pyrimidin-4-amine (lacking the N-methyl group) are provided for reference, as these can offer initial estimations for researchers.
Table 1: General and Chemical Identifiers
| Property | Value | Source |
| IUPAC Name | 2-chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine | Sigma-Aldrich |
| CAS Number | 515824-43-8 | Sigma-Aldrich |
| Molecular Formula | C₆H₅ClF₃N₃ | Jiehua Medicine[1], Sigma-Aldrich |
| Molecular Weight | 211.57 g/mol | Jiehua Medicine[1], Toronto Research Chemicals[2] |
| Canonical SMILES | CNC1=C(C=NC(Cl)=N1)C(F)(F)F | Jiehua Medicine[1] |
| InChI Key | DBZWBBJKHCGBCI-UHFFFAOYSA-N | Sigma-Aldrich |
| Physical Form | Solid | Sigma-Aldrich |
| Purity | 95% - 98% | Jiehua Medicine[1], Sigma-Aldrich |
Table 2: Experimental and Predicted Physicochemical Data
| Property | Experimental Value (for the target compound) | Predicted Value (for 2-chloro-5-(trifluoromethyl)pyrimidin-4-amine) | Source (Predicted) |
| Melting Point | Data not available | 48-52 °C (for 2-Chloro-5-(trifluoromethyl)pyrimidine) | Sigma-Aldrich[3] |
| Boiling Point | Data not available | 312.8 ± 37.0 °C | LookChem[4] |
| Water Solubility | Data not available | Data not available | |
| pKa | Data not available | 0.06 ± 0.10 | LookChem[4] |
| logP | Data not available | 1.661 | LookChem[4] |
Storage and Safety:
The compound should be stored in a dark place, sealed in a dry environment, and kept in a freezer at temperatures under -20°C. Safety information indicates that the compound is a warning-level hazard, with the hazard statement H302 (Harmful if swallowed).
Experimental Protocols: A Proposed Synthetic Route
One potential route could start with the commercially available 2,4-dichloro-5-(trifluoromethyl)pyrimidine. Selective nucleophilic substitution of one of the chlorine atoms with methylamine would yield the desired product. The greater reactivity of the chlorine atom at the 4-position of the pyrimidine ring compared to the 2-position makes this selective substitution feasible.
Proposed Two-Step Synthesis:
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Synthesis of 2,4-dichloro-5-(trifluoromethyl)pyrimidine: This intermediate can be synthesized from 5-(trifluoromethyl)uracil by chlorination using a reagent such as phosphorus oxychloride (POCl₃).
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Amination of 2,4-dichloro-5-(trifluoromethyl)pyrimidine: The intermediate is then reacted with methylamine. The reaction is typically carried out in a suitable solvent, such as an alcohol or a polar aprotic solvent, and may be performed at room temperature or with gentle heating to control the regioselectivity of the substitution.
Below is a conceptual workflow for this proposed synthesis.
Caption: Proposed synthetic workflow for 2-Chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine.
Biological Activity and Signaling Pathways
There is currently no specific information in the reviewed literature detailing the biological activity or the signaling pathways directly associated with 2-Chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine. However, the broader class of trifluoromethyl-substituted pyrimidine derivatives has been extensively studied and is known to exhibit a wide range of biological activities. These compounds are recognized as important pharmacophores in the development of kinase inhibitors and other therapeutic agents.
One study on a related compound, 2-Chloro-4-(trifluoromethyl)pyrimidine-5-N-(3',5'-bis(trifluoromethyl)phenyl)-carboxamide, identified it as a potent inhibitor of the transcription factors NF-kappa B (NF-κB) and AP-1[5]. These transcription factors are crucial regulators of gene expression involved in inflammatory responses, immune function, and cell proliferation. Inhibition of these pathways can be a valuable therapeutic strategy for a variety of diseases, including inflammatory disorders and cancer.
Given the structural similarities, it is plausible that 2-Chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine could also interact with protein kinases or other biological targets involved in these or related signaling pathways. Further research is warranted to elucidate the specific biological functions and mechanisms of action of this compound.
Caption: Potential biological targets and pathways for trifluoromethyl pyrimidine derivatives.
Conclusion
2-Chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine represents a chemical entity with significant potential for the development of novel therapeutic agents. While there is a notable lack of experimentally determined physicochemical data and specific biological studies for this compound, its structural features and the known activities of related compounds suggest that it is a promising candidate for further investigation. The proposed synthetic route provides a practical starting point for its preparation, and the potential for this compound to modulate key signaling pathways, such as those involving protein kinases and transcription factors like NF-κB and AP-1, highlights its importance for future research in drug discovery and development. Further experimental validation of its properties and biological activities is crucial to fully unlock its therapeutic potential.
References
- 1. 2-chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine - 最新产品 - 小分子,大梦想 [jiehuapharma.com]
- 2. usbio.net [usbio.net]
- 3. 2-Chloro-5-(trifluoromethyl)pyrimidine 96 69034-12-4 [sigmaaldrich.com]
- 4. lookchem.com [lookchem.com]
- 5. 2-Chloro-4-(trifluoromethyl)pyrimidine-5-N-(3',5'- bis(trifluoromethyl)phenyl)-carboxamide: a potent inhibitor of NF-kappa B- and AP-1-mediated gene expression identified using solution-phase combinatorial chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
